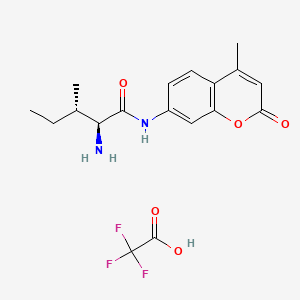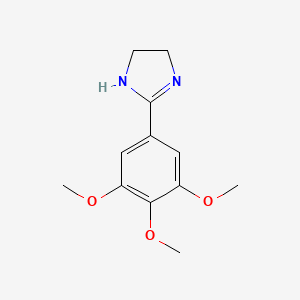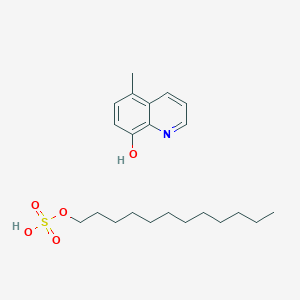
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where the benzene ring is substituted with bromine atoms at the 1 and 4 positions, and fluorine atoms at the 2 and 5 positions
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene likely interacts with its targets through a mechanism common to many halogenated organic compounds. The bromine atoms make the molecule electrophilic, allowing it to participate in nucleophilic substitution reactions . This can result in the transfer of the bromomethyl or difluorobenzene group to the target molecule, altering its structure and potentially its function.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of its targets. As a reagent in organic synthesis, it could be involved in the creation of a wide variety of biochemical compounds. For instance, it might be used in the synthesis of pharmaceuticals, where it could contribute to the formation of active metabolites .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In a biochemical reaction, it could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new compounds . In a biological context, it could potentially alter the function of target molecules, with effects depending on the specific targets involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions of the organism or system in which it is used. For instance, in an acidic environment, the bromine atoms might be more prone to substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluorotoluene. The process typically includes the following steps:
Step 1: Bromination of 2,5-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 4-position.
Step 2: Further bromination of the methyl group at the 1-position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to form the bromomethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form difluorobenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluorobenzene derivatives.
Scientific Research Applications
1-Bromo-4-(bromomethyl)-2,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of advanced materials such as polymers and liquid crystals due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
1-Bromo-4-(bromomethyl)benzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1-Bromo-2,5-difluorobenzene:
4-Bromo-2,5-difluorotoluene: Similar structure but without the second bromine atom, leading to different reactivity patterns.
Uniqueness: 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic effects and reactivity. This combination makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXLFBUHPJACST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619969 | |
| Record name | 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-10-0 | |
| Record name | 1-Bromo-4-(bromomethyl)-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

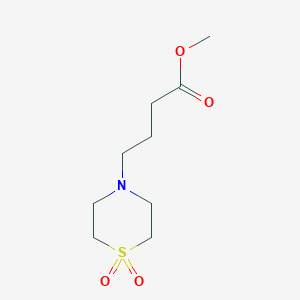
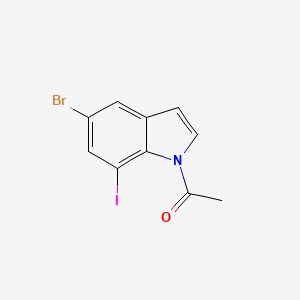

![4-Chloro-6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1629424.png)

